molecular formula C12H11NO8 B296049 Dimethyl 2-({4-nitrobenzoyl}oxy)malonate

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate

Cat. No. B296049
M. Wt: 297.22 g/mol
InChI Key: BJRRPXUOQKHNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent in organic reactions to introduce the 4-nitrobenzoyl protecting group, which is widely employed in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is based on its ability to introduce the 4-nitrobenzoyl protecting group in the presence of a base. The 4-nitrobenzoyl group offers protection to the functional groups present in the molecule during various synthetic transformations. This protecting group can be easily removed by hydrogenation or by treatment with a reducing agent such as sodium dithionite.
Biochemical and Physiological Effects:
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate does not have any known biochemical or physiological effects due to its limited solubility in water and low toxicity. However, it is important to handle this compound with care as it is a potential irritant and sensitizer.

Advantages and Limitations for Lab Experiments

The advantages of using Dimethyl 2-({4-nitrobenzoyl}oxy)malonate in lab experiments include its high purity, ease of synthesis, and wide range of applications in organic synthesis and medicinal chemistry. However, the limitations of this compound include its limited solubility in water and low toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Dimethyl 2-({4-nitrobenzoyl}oxy)malonate. One of the potential directions is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the synthesis of new biologically active molecules. Furthermore, the investigation of its potential as a drug delivery agent or as a diagnostic tool may be another interesting direction for future research.

Synthesis Methods

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate can be synthesized by the reaction of dimethyl malonate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity and yield. This synthesis method is widely used in research laboratories for the preparation of this compound.

Scientific Research Applications

Dimethyl 2-({4-nitrobenzoyl}oxy)malonate has a wide range of scientific research applications, especially in the field of organic synthesis and medicinal chemistry. This compound is used as a reagent in the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. The 4-nitrobenzoyl protecting group introduced by this compound is widely employed in the synthesis of peptides, nucleotides, and carbohydrates.

properties

Molecular Formula

C12H11NO8

Molecular Weight

297.22 g/mol

IUPAC Name

dimethyl 2-(4-nitrobenzoyl)oxypropanedioate

InChI

InChI=1S/C12H11NO8/c1-19-11(15)9(12(16)20-2)21-10(14)7-3-5-8(6-4-7)13(17)18/h3-6,9H,1-2H3

InChI Key

BJRRPXUOQKHNNL-UHFFFAOYSA-N

SMILES

COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.